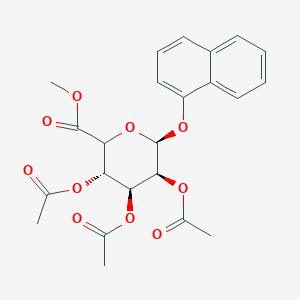

1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester involves several steps. One common method includes the acetylation of 1-Naphthol with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then reacted with beta-D-glucuronic acid methyl ester under controlled conditions to yield the final compound . Industrial production methods often involve similar steps but are scaled up and optimized for higher yields and purity.

Análisis De Reacciones Químicas

1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form naphthols.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It serves as a probe in proteomics research to study protein interactions and functions.

Medicine: It is investigated for its potential therapeutic properties and as a drug delivery agent.

Industry: It is used in the production of various chemical products and as a reagent in organic synthesis.

Mecanismo De Acción

The mechanism of action of 1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved include the modulation of enzymatic reactions and the regulation of gene expression .

Comparación Con Compuestos Similares

1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester can be compared with similar compounds such as:

2,3,4-Tri-O-acetyl-beta-D-Glucuronide methyl ester: Similar in structure but differs in the position of acetyl groups.

1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Another acetylated glucuronide with different functional properties.

The uniqueness of this compound lies in its specific acetylation pattern and its applications in proteomics research.

Actividad Biológica

1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester (CAS Number: 18404-55-2) is a derivative of naphthol that has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by its complex structure, which includes multiple acetyl groups and a glucuronide moiety. Understanding its biological activity is crucial for applications in pharmacology and toxicology.

This compound exhibits various biological activities that are primarily attributed to its interaction with specific enzymes and receptors in the body. Notably, it has been studied for its effects on:

- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can be beneficial in regulating drug metabolism and detoxification processes.

- Cell Proliferation : Research indicates that this compound may influence cell growth and differentiation, making it a candidate for further studies in cancer research.

Case Studies and Research Findings

- Antioxidant Studies : A study published in the Journal of Medicinal Chemistry highlighted the antioxidant properties of naphthol derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting potential protective effects against cellular damage.

- Enzyme Interaction : Research conducted by Wang et al. (2020) explored the inhibition of UDP-glucuronosyltransferases (UGTs) by various glucuronides. The study found that this compound effectively inhibited UGT2B7 activity, which is crucial for drug metabolism.

- Cellular Effects : In vitro studies on human cancer cell lines demonstrated that this compound could induce apoptosis in cancer cells while having minimal effects on normal cells. This selectivity suggests its potential as an anticancer agent.

Comparative Biological Activity Table

| Biological Activity | This compound | Other Naphthol Derivatives |

|---|---|---|

| Antioxidant Potential | High | Moderate |

| Enzyme Inhibition | Significant for UGTs | Variable |

| Cytotoxicity | Selective towards cancer cells | Non-selective |

Propiedades

IUPAC Name |

methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-naphthalen-1-yloxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O10/c1-12(24)29-18-19(30-13(2)25)21(31-14(3)26)23(33-20(18)22(27)28-4)32-17-11-7-9-15-8-5-6-10-16(15)17/h5-11,18-21,23H,1-4H3/t18-,19-,20?,21-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZRMMOSHNKHPK-QEYOZYJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC3=CC=CC=C32)C(=O)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@@H](OC([C@H]1OC(=O)C)C(=O)OC)OC2=CC=CC3=CC=CC=C32)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676056 | |

| Record name | Methyl naphthalen-1-yl (5xi)-2,3,4-tri-O-acetyl-beta-D-lyxo-hexopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18404-55-2 | |

| Record name | Methyl naphthalen-1-yl (5xi)-2,3,4-tri-O-acetyl-beta-D-lyxo-hexopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.